molecular formula C13H23N5OS B7072731 N-[3-(4-ethylpiperazin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide

Cat. No.: B7072731
M. Wt: 297.42 g/mol
InChI Key: WLCUPRNJNNTLMN-UHFFFAOYSA-N
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Description

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a thiadiazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5OS/c1-3-17-7-9-18(10-8-17)6-4-5-14-13(19)12-11(2)15-16-20-12/h3-10H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCUPRNJNNTLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethylpiperazin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 1-ethylpiperazine, is reacted with a suitable alkylating agent to introduce the propyl group.

    Thiadiazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the thiadiazole ring. This can be achieved through the reaction of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles; reactions are performed under conditions that favor the desired substitution, such as specific solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-ethylpiperazin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: A simpler piperazine derivative used in various chemical syntheses.

    N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide: A related compound with similar structural features but different biological activities.

Uniqueness

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide is unique due to its combination of a piperazine ring, thiadiazole ring, and carboxamide group, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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